molecular formula C8H14Cl2N2 B1431733 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride CAS No. 1421601-60-6

1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride

Cat. No. B1431733
CAS RN: 1421601-60-6
M. Wt: 209.11 g/mol
InChI Key: HYKYGCQLKKUDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride, commonly referred to as CMPIH, is an organic compound used in a variety of scientific research applications. It is a colorless, water-soluble solid that is synthesized from the reaction of 3-chloro-2-methylpropyl imidazole and hydrochloric acid. CMPIH is widely used in biochemical, pharmacological, and physiological research due to its unique properties.

Scientific Research Applications

Immunomodulatory and Antiviral Activities

The compound Imiquimod, a classmate of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole, exhibits significant immunomodulatory effects. It activates the immune system by inducing cytokines like IFN-α, -β, and various interleukins without inherent antiviral or antiproliferative activity in vitro. Imiquimod's in vivo studies reveal its potential to stimulate onsite cytokine production, contributing to its immunoregulatory, antiviral, antiproliferative, and antitumor activities. Its topical application has shown effectiveness in treating skin disorders like genital warts, herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, with minimal side effects (T. Syed, 2001).

Antimicrobial and Pesticidal Uses

Imidazole derivatives, including those similar to 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole, are utilized in pharmaceutical industries for producing antifungal drugs such as ketoconazole and clotrimazole, highlighting their significant antimicrobial activity. Furthermore, these compounds are used in synthesizing pesticides and insecticides, indicating their broad applicability in addressing microbial resistance and controlling pests (American Journal of IT and Applied Sciences Research, 2022).

Antitumor Potential

Imidazole derivatives demonstrate notable antitumor activities, with certain compounds reaching preclinical testing stages. Their diverse biological properties, including antitumor effects, are under scrutiny, suggesting potential in developing new anticancer drugs and compounds with varied biological actions (M. Iradyan et al., 2009).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to imidazole compounds, serve as effective corrosion inhibitors, especially in the petroleum industry. Their structural properties, including a heterocyclic ring with nitrogen atoms and hydrophobic tails, contribute to their adsorption on metal surfaces, providing a protective layer against corrosion. This application underscores the economic and environmental benefits of imidazole-related compounds in industrial settings (Nipaporn Sriplai & K. Sombatmankhong, 2023).

properties

IUPAC Name

1-(3-chloro-2-methylpropyl)-2-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2.ClH/c1-7(5-9)6-11-4-3-10-8(11)2;/h3-4,7H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKYGCQLKKUDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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